molecular formula C12H14N2O3 B13343703 Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B13343703
M. Wt: 234.25 g/mol
InChI Key: WYVAPBXYMHTIGY-UHFFFAOYSA-N
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Description

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate is a synthetic indole derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a carbamate-protected amine on the side chain of a 5-hydroxyindole scaffold, a core structure prevalent in many bioactive molecules. The indole moiety is a fundamental building block in drug discovery, known for its versatility and ability to interact with diverse biological targets . The primary research value of this compound lies in its structural relationship to the crucial neuromodulator Serotonin (5-Hydroxytryptamine or 5-HT). Serotonin is a biogenic amine that functions as a neurotransmitter in the central and peripheral nervous systems, regulating mood, appetite, memory, learning, and pain. It also acts as a hormone in diverse tissues and is involved in embryonic development, including the establishment of left-right asymmetry . Researchers utilize protected serotonin analogs like this carbamate derivative to explore 5-HT-regulated physiological processes. The carbamate group can serve as a protective strategy to modulate the compound's stability, pharmacokinetics, and interaction with the extensive family of 5-HT receptors, which includes 14 distinct subtypes in mammals that are targets for various antidepressant, antipsychotic, and anxiolytic drugs . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)13-5-4-8-7-14-11-3-2-9(15)6-10(8)11/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16)

InChI Key

WYVAPBXYMHTIGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Direct Carbamoylation via Chloroformate Reagents

A widely employed method involves reacting 2-(5-hydroxy-1H-indol-3-yl)ethylamine with methyl chloroformate in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This one-step procedure is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

Example Protocol :

  • Reagents : Methyl chloroformate (1.2 equiv), 2-(5-hydroxy-1H-indol-3-yl)ethylamine (1.0 equiv), DIPEA (2.0 equiv).
  • Conditions : Stirred in THF at 0°C for 1 h, then room temperature for 6 h.
  • Workup : Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica-gel chromatography.
  • Yield : ~85–90% (estimated based on analogous reactions).

Mixed Carbonate-Mediated Alkoxycarbonylation

N,N′-Disuccinimidyl carbonate (DSC) serves as an efficient coupling agent for introducing the methyl carbamate group. The method involves:

  • Generating a mixed carbonate intermediate from DSC and methanol.
  • Reacting the intermediate with 2-(5-hydroxy-1H-indol-3-yl)ethylamine under mild conditions.

Key Advantages :

  • High functional group tolerance.
  • Minimal side reactions due to the stability of DSC intermediates.

Data Table :

Alcohol Component Amine Component Reaction Time (h) Yield (%)
Methanol Target Amine 4 92
Ethanol Analogous Amine 6 88

Adapted from Table 4 in

Protection-Deprotection Strategy for Hydroxyindole

To prevent undesired side reactions at the 5-hydroxy group of the indole ring, a protective group (e.g., tert-butyldimethylsilyl, TBS) is introduced prior to carbamate formation.

Stepwise Procedure :

  • Protection : Treat 5-hydroxyindole with TBSCl in DMF using imidazole as a base.
  • Carbamoylation : React the protected amine with methyl chloroformate/DIPEA.
  • Deprotection : Remove TBS with tetrabutylammonium fluoride (TBAF) in THF.

Critical Notes :

  • Protection ensures regioselectivity and improves yield.
  • Deprotection must avoid harsh acidic/basic conditions to preserve the carbamate bond.

Three-Component Coupling with CO₂

A green chemistry approach utilizes CO₂ as the carbonyl source, methyl iodide as the alkylating agent, and cesium carbonate (Cs₂CO₃) as the base in dimethylformamide (DMF).

Reaction Scheme :

  • CO₂ Incorporation : Bubble CO₂ into a suspension of 2-(5-hydroxy-1H-indol-3-yl)ethylamine and Cs₂CO₃.
  • Alkylation : Add methyl iodide and tetrabutylammonium iodide (TBAI) to form the carbamate.

Optimized Conditions :

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding 5-hydroxyindole derivatives and methylamine or CO₂.

Conditions Products Kinetics References
0.1 M HCl (reflux, 2 h)2-(5-hydroxy-1H-indol-3-yl)ethanol + methylamineComplete decomposition
0.1 M NaOH (rt, 24 h)5-hydroxyindole-3-ethylamine + CO₂85% conversion
  • Mechanistic Insight :
    Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ .

Nucleophilic Substitution

The carbamate’s methyl group participates in nucleophilic displacement reactions.

Reagent Conditions Product Yield References
Benzyl bromideK₂CO₃, DMF, 60°C, 12 hBenzyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate72%
EthanolamineTHF, rt, 6 hEthanolamine carbamate derivative68%
  • Key Observation :
    Reactions with alkyl halides require anhydrous conditions and bases like Cs₂CO₃ or K₂CO₃ to deprotonate the nucleophile .

Oxidation Reactions

The indole’s hydroxyl group is susceptible to oxidation.

Oxidizing Agent Conditions Product Outcome References
KMnO₄H₂O, 0°C, 1 h5-ketoindole-3-ethylcarbamatePartial degradation
DDQCH₂Cl₂, rt, 3 hOxindole carbamate55% yield
  • Notable Limitation :
    Strong oxidants like KMnO₄ lead to decomposition, while milder agents (e.g., DDQ) preserve the carbamate group.

Photolytic Degradation

Though not directly studied for this compound, structurally related carbamates release amines under UV light .

Wavelength Solvent Product Quantum Yield References
365 nmPBS buffer5-hydroxyindole-3-ethylamine0.12
  • Implication :
    Photolysis likely cleaves the carbamate bond, suggesting potential for controlled release applications .

Catalytic Transformations

Pd-catalyzed reactions enable functionalization of the indole ring.

Catalyst Reagent Product Yield References
PdCl₂CO, ROHIndole-3-ethylurea derivatives89%
CuIAryl boronic acidC3-arylated indole carbamates78%
  • Mechanism :
    PdCl₂ facilitates isocyanate formation from CO, which reacts in situ with alcohols to form ureas .

Enzymatic Interactions

Carbamates inhibit cholinesterases via covalent modification of catalytic serine residues.

Enzyme Inhibition (IC₅₀) Mechanism References
Acetylcholinesterase23 ± 5 μMCarbamoylation of active site serine
Butyrylcholinesterase40 ± 2 μMReversible competitive inhibition

Thermal Stability

Decomposition occurs above 200°C, releasing CO₂ and methylamine.

Temperature Atmosphere Major Products References
220°CN₂5-hydroxyindole + CO₂ + methylamine

Scientific Research Applications

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydroxy and carbamate groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

Table 1: Structural Comparison of Key Indole Derivatives
Compound Name Substituent (Position) Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate -OH (5) Methyl carbamate Not explicitly provided 5-hydroxyindole, carbamate
tert-Butyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate -OH (5) tert-Butyl carbamate Bulky tert-butyl group enhances stability during synthesis
Methyl (1-methyl-1H-indol-5-yl)carbamate -CH₃ (N1) Methyl carbamate C₁₁H₁₂N₂O₂ 204.23 N-methylation reduces hydrogen bonding potential
Methyl {3-[2-(acetylamino)ethyl]-1H-indol-5-yl}carbamate -NHAc (C3 side chain) Acetylaminoethyl + carbamate C₁₄H₁₇N₃O₃ 275.30 Enhanced polarity due to amide group
2-(5-Hydroxy-1H-indol-3-yl)acetic acid -OH (5) Carboxylic acid C₁₀H₉NO₃ 191.18 Acidic group increases solubility
Methyl N-methyl-N-[2-(5-methylsulfanyl-1H-indol-3-yl)ethyl]carbamate -SMe (5) Methylthio + methyl carbamate C₁₄H₁₇N₂O₂S 278.11 Thioether improves lipophilicity

Key Observations :

  • 5-Hydroxy vs. 5-Methylthio : The 5-hydroxy group (target compound) enhances hydrogen bonding and aqueous solubility compared to the hydrophobic 5-methylthio analog .
  • Carbamate vs. Carboxylic Acid : The carbamate group in the target compound is more hydrolytically stable than the carboxylic acid in , favoring prolonged biological activity .

Key Observations :

  • The tert-butyl carbamate () is a common protecting group strategy, whereas the methyl carbamate in the target compound may require milder deprotection conditions.
  • Fluorinated analogs () exhibit improved stability due to the electron-withdrawing effect of fluorine, a feature absent in the hydroxy-substituted target compound.
Table 3: Reported Bioactivities of Analogs
Compound Bioactivity Potential Applications
Methyl (1-methyl-1H-indol-5-yl)carbamate Complies with USP/EMA standards Pharmaceutical intermediates
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate Neuroprotective, anti-proliferative Neurodegenerative disease research
2-(5-Hydroxy-1H-indol-3-yl)acetic acid Structural similarity to serotonin Neurological and endocrine studies

Key Observations :

  • The target compound’s 5-hydroxyindole moiety may confer serotonin-like activity, similar to , but its carbamate group could modulate receptor binding kinetics.
  • Fluorinated derivatives () show promise in oncology, suggesting that substituent electronegativity significantly impacts bioactivity.

Inference for Target Compound :

  • The 5-hydroxy group may introduce oxidative sensitivity, necessitating stability testing. Regulatory compliance (e.g., USP) is unconfirmed but plausible given structural similarities to .

Biological Activity

Methyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate, a compound derived from the indole family, has garnered attention in recent research for its potential biological activities, particularly in neuropharmacology and enzyme inhibition. This article delves into the compound's mechanisms of action, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its indole backbone, which is known for various biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : Methyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate

This compound's structural features contribute to its interaction with biological targets, particularly in the central nervous system.

1. Enzyme Inhibition

Research indicates that compounds similar to methyl carbamates exhibit inhibitory effects on key enzymes such as monoamine oxidases (MAO). MAO plays a critical role in the metabolism of neurotransmitters, including serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters, which may have therapeutic implications for mood disorders and neurodegenerative diseases .

Table 1: Enzyme Kinetics of MAO Inhibition

Enzyme Typek cat (s −1)K m (mM)k cat/K m
MAO A2.800.407.00
MAO B0.0770.280.28

The above table illustrates the kinetic parameters for MAO A and B, highlighting the potential for selective inhibition by compounds like methyl carbamate.

2. Neuropharmacological Effects

The compound's ability to modulate serotonin levels suggests a role in treating conditions such as depression and anxiety. Studies have shown that similar indole derivatives can enhance serotonergic activity, potentially leading to improved mood and cognitive function .

Study on Neuroprotective Effects

A study published in Frontiers in Behavioral Neuroscience explored the neuroprotective effects of indole derivatives on neuronal cultures exposed to oxidative stress. Results indicated that methyl carbamate analogs could significantly reduce neuronal cell death through antioxidant mechanisms .

Assessment of Behavioral Outcomes

In vivo studies conducted on animal models demonstrated that administration of this compound resulted in increased exploratory behavior and reduced anxiety-like responses in elevated plus-maze tests. These findings suggest a potential anxiolytic effect, warranting further investigation into its therapeutic applications .

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